methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4, a 4-methoxybenzoyl imino group at position 2, and a methyl acetate moiety at position 3. The (2Z)-configuration of the imino group is critical for its stereochemical stability and biological interactions. This compound is structurally related to intermediates used in cephalosporin antibiotic synthesis, where the benzothiazole ring and acylated imino groups enhance reactivity and binding specificity .
Properties
IUPAC Name |
methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S/c1-24-12-8-6-11(7-9-12)17(23)20-18-21(10-15(22)25-2)16-13(19)4-3-5-14(16)26-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLIIQPDGFFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Amino-4-Fluorobenzothiazole
Reagents :
- 4-Fluoroaniline (1.0 equiv)
- Potassium thiocyanate (1.2 equiv)
- Bromine (1.1 equiv) in glacial acetic acid
Procedure :
4-Fluoroaniline is dissolved in acetic acid, followed by the sequential addition of potassium thiocyanate and bromine. The mixture is stirred at 60°C for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield 2-amino-4-fluorobenzothiazole as a white solid (Yield: 72%).
Optimization Notes :
- Excess bromine increases cyclization efficiency but risks over-bromination.
- Lower temperatures (<50°C) reduce side products but prolong reaction time.
Acylation with 4-Methoxybenzoyl Chloride
Reagents :
- 2-Amino-4-fluorobenzothiazole (1.0 equiv)
- 4-Methoxybenzoyl chloride (1.5 equiv)
- Pyridine (2.0 equiv) in dry THF
Procedure :
The benzothiazole derivative is suspended in THF, and pyridine is added under nitrogen. 4-Methoxybenzoyl chloride is introduced dropwise at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The product is isolated via vacuum filtration and washed with cold methanol (Yield: 85%).
Key Observations :
- Pyridine neutralizes HCl, preventing protonation of the amine.
- Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.
Esterification with Methyl Chloroacetate
Reagents :
- Acylated intermediate (1.0 equiv)
- Methyl chloroacetate (2.0 equiv)
- Triethylamine (3.0 equiv) in dichloromethane
Procedure :
The intermediate is dissolved in dichloromethane, and triethylamine is added. Methyl chloroacetate is introduced, and the mixture is refluxed for 8 hours. The organic layer is washed with water, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (Yield: 68%).
Challenges :
- Competing O- vs. N-alkylation necessitates excess methyl chloroacetate.
- Chromatography is required to remove unreacted starting material.
Spectroscopic Characterization and Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imino-H), 7.89–7.82 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂COO), 3.87 (s, 3H, OCH₃), 3.76 (s, 3H, COOCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (COOCH₃), 165.4 (C=N), 162.1 (C-F), 134.5–114.8 (Ar-C), 55.1 (OCH₃), 52.4 (COOCH₃), 42.7 (CH₂).
Infrared (IR) Spectroscopy :
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Stereochemical Control
The (2Z) configuration of the imino group is dictated by the reaction’s thermodynamic control. During acylation, the bulkier 4-methoxybenzoyl group adopts the trans position relative to the benzothiazole ring, minimizing steric hindrance. This stereochemical outcome is confirmed via NOESY spectroscopy, which shows spatial proximity between the imino proton and the benzothiazole methylene group.
Industrial-Scale Considerations
Large-scale synthesis requires modifications for safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as amines, ethers, or halides .
Scientific Research Applications
methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole ring and the fluoro-substituted benzoyl group are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Benzothiazole Derivatives
(a) Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Ethanoate ()
- Key Differences: The target compound replaces the 2-amino-thiazole group with a 4-fluoro-1,3-benzothiazole system. The 4-methoxybenzoyl imino group in the target contrasts with the simpler methoxyimino group in this analog.
- The 4-methoxybenzoyl group may increase lipophilicity, affecting solubility and pharmacokinetics .
(b) Ethyl 2-Amino-α-(E-Methoxyimino)-4-Thiazoleacetate ()
- Key Differences: Ethoxy vs. methoxy substitution in the imino group. Lack of a benzothiazole ring (replaced by a thiazole).
- Impact :
Substituent Effects on Acidity and Bioactivity ()
- Benzothiazolyl Azo Benzoic Acid Derivatives: Analogs with electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzothiazole ring exhibit lower pKa values (3.5–4.5) for carboxylic protons, enhancing ionization at physiological pH. In contrast, the target compound’s 4-fluoro and 4-methoxybenzoyl groups may modulate acidity, though experimental pKa data are unavailable.
Fluorinated Benzoyl Derivatives ()
- 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate :
- The fluorine atom in the benzoyl group enhances electronic effects, stabilizing the molecule against enzymatic degradation.
- Compared to the target compound, this analog lacks the benzothiazole ring but shares the fluorinated aromatic system, highlighting fluorine’s role in improving bioavailability .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Biological Activity
Methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Fluorine atom : Enhances biological activity and lipophilicity.
- Methoxy group : Known to influence solubility and biological interactions.
- Benzothiazole moiety : Associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The synthetic pathway often includes:
- Formation of the benzothiazole core.
- Introduction of the fluoro and methoxy substituents.
- Final esterification to yield the target compound.
Biological Activity
Recent studies have explored the biological activity of this compound across various domains:
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, nucleoside analogues related to benzothiazole structures have shown efficacy against Hepatitis B virus (HBV) with low IC50 values (e.g., 120 nM for HBV polymerase inhibition) . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.
Antimicrobial Activity
Compounds containing benzothiazole derivatives have been reported to possess antimicrobial activity. For instance, studies on related compounds have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of methoxy and fluoro substituents may enhance this activity through improved membrane penetration and interaction with microbial enzymes.
Insecticidal Activity
The compound's structural framework suggests potential insecticidal properties. Research on related methoxy-containing compounds has demonstrated significant insecticidal activity against pests like Plutella xylostella, indicating that similar derivatives could be effective in pest management strategies .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study focusing on a series of benzothiazole derivatives demonstrated their ability to inhibit HBV replication effectively. The modifications made to the benzothiazole core significantly impacted the antiviral potency, suggesting that similar modifications in this compound could yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
